

Literature review of synthetic applications of 2-Methyl-5-hexen-3-ol

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Compound of Interest

Compound Name: 2-Methyl-5-hexen-3-ol

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A Comparative Guide to the Synthetic Strategies for (-)-Frontalin

Introduction

2-Methyl-5-hexen-3-ol is a valuable chiral building block in modern organic synthesis. Its utility is prominently highlighted in the enantioselective synthesis of various natural products, most notably the aggregation pheromone (-)-frontalin. This bicyclic acetal is a key chemical messenger for several species of pine beetles, making its synthesis a significant area of research for applications in pest management and ecological studies.^[1] The stereochemistry of frontalin is crucial for its biological activity, with the (-)-(1S,5R)-enantiomer being the primary active form.^[1]

This guide provides a comparative analysis of synthetic routes to (-)-frontalin, focusing on a pathway that could conceptually utilize (S)-**2-Methyl-5-hexen-3-ol** as a precursor and contrasting it with prominent alternative strategies. These alternatives include syntheses starting from carbohydrate derivatives and those employing chiral auxiliaries. The comparison focuses on key metrics such as overall yield, enantioselectivity, and the complexity of the synthetic sequence.

Comparison of Synthetic Routes to (-)-Frontalin

The enantioselective synthesis of (-)-frontalin has been approached from various starting materials, each with its own advantages and disadvantages. Below is a comparison of three distinct strategies.

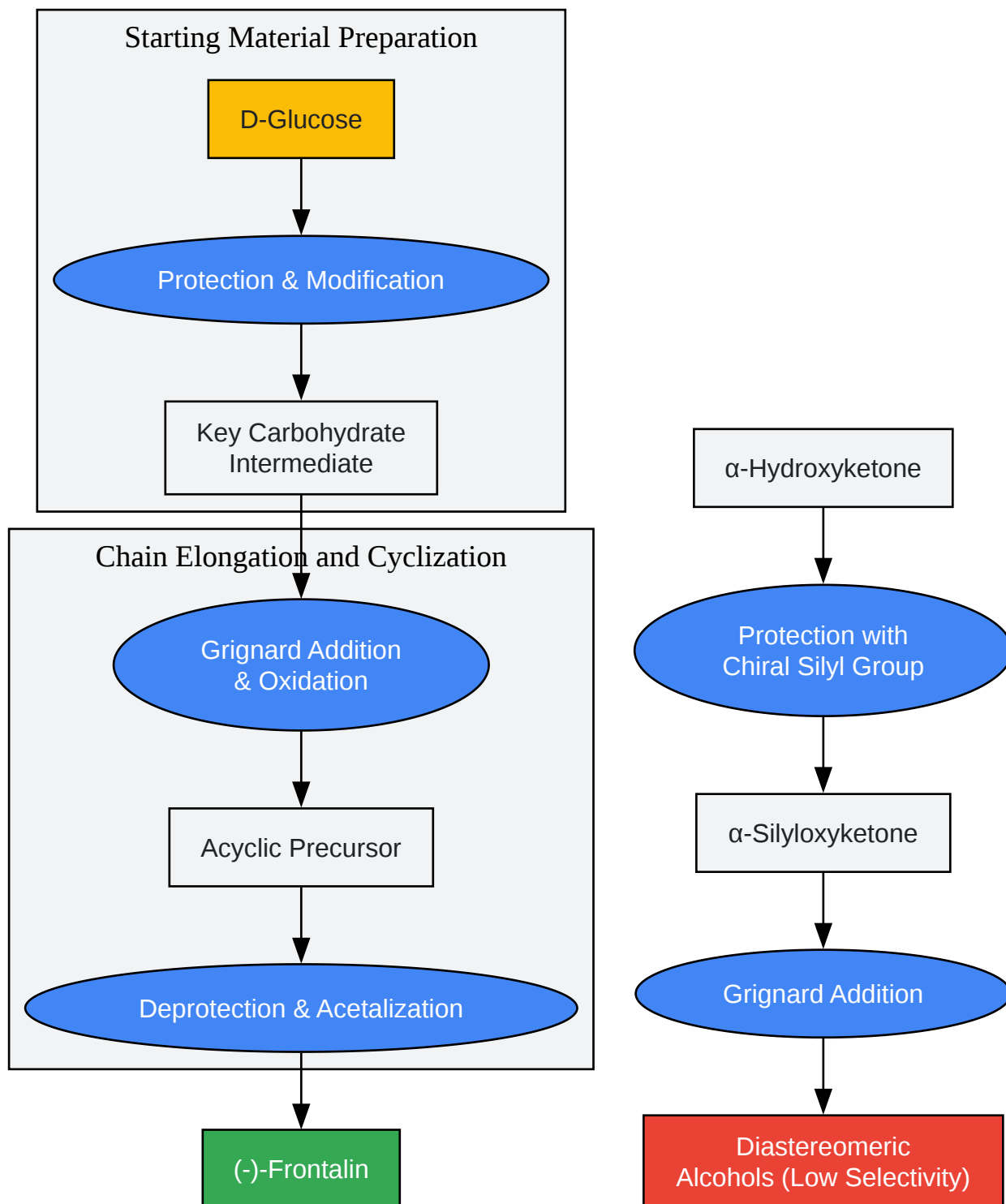
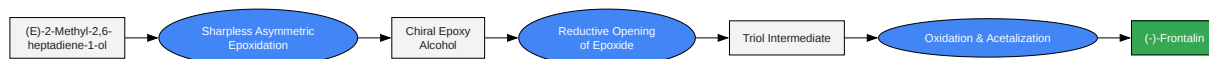
| Synthetic Strategy | Starting Material | Key Chiral Step | Overall Yield | Enantiomeric Excess (ee) | Number of Steps |
|-----------------------|----------------------------------|----------------------------------|----------------------------------|--------------------------|-----------------|
| Sharpless Epoxidation | (E)-2-Methyl-2,6-heptadiene-1-ol | Sharpless Asymmetric Epoxidation | ~50% | ≥ 90% | 6 |
| Carbohydrate-Based | D-Glucose Derivative | Chiral Pool (from Glucose) | Not explicitly stated | High (Implied) | Multi-step |
| Chiral Silyl Ether | α-Hydroxyketone | Chiral Silyl Ether Auxiliary | Not applicable (low selectivity) | Low (40:60 d.r.) | N/A |

Detailed Analysis of Synthetic Strategies

Sharpless Asymmetric Epoxidation Route

This efficient strategy, developed by Johnston and Oehlschlager, utilizes the Sharpless asymmetric epoxidation to establish the key stereocenter.^[2] While the direct precursor is (E)-2-methyl-2,6-heptadiene-1-ol, a synthesis starting with (S)-**2-Methyl-5-hexen-3-ol** could be envisioned to converge on a similar intermediate. This route is notable for its high enantioselectivity and good overall yield, making it suitable for preparing multi-gram quantities of the target molecule.^[2]

Logical Workflow for Sharpless Epoxidation Route



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